molecular formula C17H16N2O5 B3485463 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE

Cat. No.: B3485463
M. Wt: 328.32 g/mol
InChI Key: VIVQOZQJUQXXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that features a unique combination of benzodioxole, furan, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common route includes the acylation of piperazine with benzodioxole-5-carbonyl chloride and furan-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

    1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(THIOPHEN-2-CARBONYL)PIPERAZINE: Similar structure but with a thiophene ring instead of a furan ring.

    1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(PYRIDINE-2-CARBONYL)PIPERAZINE: Contains a pyridine ring instead of a furan ring.

Uniqueness: 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE is unique due to its combination of benzodioxole, furan, and piperazine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-16(12-3-4-13-15(10-12)24-11-23-13)18-5-7-19(8-6-18)17(21)14-2-1-9-22-14/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVQOZQJUQXXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.